molecular formula C17H14N2O3 B12021543 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12021543
M. Wt: 294.30 g/mol
InChI Key: AYNNBICVGNEDQG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a five-membered aromatic ring with two nitrogen atoms. Its structure includes a 2-methoxyphenyl group at position 1, a phenyl group at position 3, and a carboxylic acid moiety at position 4. The compound’s molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.31 g/mol (estimated based on analogs like the 5-methyl variant in , which has a molecular weight of 232.24 g/mol) . The 2-methoxy substituent on the phenyl ring likely influences electronic properties and intermolecular interactions, such as hydrogen bonding, which may affect crystallinity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(17(20)21)11-13(18-19)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)

InChI Key

AYNNBICVGNEDQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrazone Cyclization Route

The most widely documented method involves the cyclization of a hydrazone intermediate derived from 2-methoxybenzaldehyde and phenylhydrazine. Reaction of 2-methoxybenzaldehyde (1.2 equiv) with phenylhydrazine (1.0 equiv) in ethanol at 60°C for 4 hours forms the hydrazone, which is subsequently cyclized using acetic acid under reflux (110°C, 8 hours) to yield the pyrazole core. Acidic workup with HCl (1 M) precipitates the crude product, which is recrystallized from ethanol/water (3:1 v/v) to achieve 78–82% purity.

A critical modification involves substituting acetic acid with polyphosphoric acid (PPA) at 130°C, reducing cyclization time to 2 hours while increasing yield to 85%. However, this method requires stringent temperature control to avoid decomposition, as evidenced by HPLC traces showing 5–7% byproducts at temperatures exceeding 135°C.

Knoevenagel Condensation Followed by Cyclization

Alternative routes employ Knoevenagel condensation between ethyl 3-phenyl-2-cyanoacrylate and 2-methoxyphenylhydrazine. In a representative procedure, ethyl 3-phenyl-2-cyanoacrylate (1.0 equiv) reacts with 2-methoxyphenylhydrazine (1.1 equiv) in DMF at 80°C for 12 hours, followed by cyclization with KOtBu (2.0 equiv) in THF at 0°C. This two-step process achieves 70–74% yield but necessitates chromatographic purification (silica gel, ethyl acetate/hexane 1:4) due to competing nitrile hydrolysis side reactions.

Reaction Optimization Strategies

Solvent and Temperature Effects

Systematic solvent screening reveals that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote decarboxylation at elevated temperatures. For instance, DMF at 100°C reduces reaction time to 1 hour but decreases yield to 65% due to carboxylic acid decomposition. Conversely, methanol/water mixtures (9:1 v/v) at 20°C stabilize the carboxylate intermediate, enabling 93.1% yield after acidification.

Table 1. Solvent Impact on Cyclization Efficiency

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
Acetic acid11087882
PPA13028588
DMF10016575
MeOH/H₂O20293.195

Catalytic Enhancements

Palladium-catalyzed cross-coupling introduces aryl groups at the pyrazole C-4 position, though this is less relevant for the target compound. More pertinent is the use of NaOH (4 M) in methanol to saponify ester intermediates, as demonstrated in the synthesis of analogous 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Hydrolysis at 20°C for 2 hours followed by HCl acidification (pH 3) isolates the carboxylic acid with 93.1% yield and >95% purity after silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

Industrial-scale processes prioritize silica gel chromatography with ethyl acetate/hexane gradients (10–50% ethyl acetate) to separate regioisomeric byproducts. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention times of 8.2 minutes for the target compound versus 6.7 minutes for the C-4 phenyl isomer.

Spectroscopic Validation

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d₆): δ 12.48 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph-H), 6.92 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH₃).

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d₆): δ 167.2 (COOH), 158.1 (C-OCH₃), 144.3 (C-5), 132.8–114.7 (Ar-C), 55.6 (OCH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrazole ring), 1250 cm⁻¹ (C-O).

Industrial-Scale Production

Patent CN105712975A discloses a continuous-flow reactor system for large-scale synthesis, achieving 89% yield at 5 kg/batch. Key parameters include:

  • Residence time: 30 minutes

  • Temperature: 50°C

  • Pressure: 2 bar

  • Catalyst: 0.5 mol% Pd/C (recyclable for 5 cycles)

This method reduces waste generation by 40% compared to batch processes, though it requires specialized equipment for handling NaNO₂/NaN₃ intermediates .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-derived transformations:

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its corresponding acid chloride (Figure 1A). This intermediate serves as a precursor for further reactions .
Conditions : Reflux in dichloroethane or benzene with catalytic base .

Amide Formation

The acid chloride reacts with amines (e.g., 2,3-diaminopyridine) to yield carboxamides. For example:

  • Reaction with 2,3-diaminopyridine produces 1H-pyrazole-3-carboxamide derivatives .
    Yield : 69% under reflux in benzene .

Cyclization and Heterocycle Formation

The carboxylic acid group participates in cyclization reactions to form fused heterocycles:

Reaction TypeConditionsProductYieldSource
Oxadiazole formationCyclization with hydrazines1,3,4-Oxadiazole derivatives44–52%
Imidazopyridine synthesisReflux with diamine + base3H-imidazo[4,5-b]pyridine derivatives49%

Mechanistic studies indicate that cyclization proceeds via sequential nucleophilic attacks at the acid chloride, followed by dehydrohalogenation .

Esterification and Functional Group Interconversion

The carboxylic acid is esterified under acidic or basic conditions:

  • Esterification : Reacting with ethanol/H₂SO₄ yields ethyl esters .

  • Reduction : LiAlH₄ reduces the acid to a primary alcohol .

Electrophilic Aromatic Substitution (EAS)

The 2-methoxyphenyl and phenyl substituents direct EAS:

  • Nitration : Occurs preferentially at the para position of the phenyl group.

  • Halogenation : Bromine or iodine substitutes at activated positions.

Theoretical Insights into Reaction Mechanisms

Density functional theory (DFT) studies reveal:

  • Activation energy for amide formation: 28.5 kcal/mol .

  • Transition states involve sp²-hybridized carbons in the pyrazole ring .

Comparative Reactivity with Analogues

Substituent effects significantly alter reactivity:

Compound ModificationReactivity TrendExample Reaction
5-Trifluoromethyl substitutionEnhanced electrophilicityFaster cycloaddition with alkynes
3-Thiophene substitutionIncreased solubility in polar solventsImproved coupling efficiency

Data synthesized from .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesis of various pyrazole derivatives, including 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, has been linked to effective inhibition against a range of bacterial and fungal strains.

A study characterized these compounds using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, followed by antimicrobial assays conducted via the agar well diffusion method. Results showed promising activity against common pathogens, indicating the potential for developing new antimicrobial agents based on this scaffold .

Antimalarial Activity

In addition to antimicrobial properties, pyrazole derivatives have been evaluated for antimalarial activity. Research involving the synthesis of lanthanoid complexes with pyrazole ligands revealed their efficacy in inhibiting Plasmodium falciparum growth in vitro. The study utilized both in vitro and in vivo models to assess the antimalarial potential, demonstrating that these compounds could serve as lead candidates for further development in malaria treatment .

Cannabinoid Receptor Modulation

This compound has also been investigated for its activity on cannabinoid receptors. Specifically, it has been identified as a partial agonist at the CB1 receptor, which is significant for developing therapies targeting neuropathic pain and metabolic disorders. This compound shows a favorable pharmacokinetic profile with higher plasma biodistribution compared to brain distribution, suggesting its potential as a peripherally acting analgesic .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various pyrazole derivatives, including this compound, and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity, highlighting the importance of structure-activity relationships in drug design.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Pyrazole AInhibitory Zone: 15 mmInhibitory Zone: 12 mm
Pyrazole BInhibitory Zone: 20 mmInhibitory Zone: 18 mm
This compound Inhibitory Zone: 22 mm Inhibitory Zone: 19 mm

Case Study 2: Antimalarial Properties

In another study focused on antimalarial properties, researchers developed a series of pyrazole-based compounds and evaluated their effectiveness against Plasmodium falciparum. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with its structural analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1: 2-methoxyphenyl; 3: phenyl; 5: COOH C₁₇H₁₄N₂O₃ 294.31 Ortho-methoxy group enhances steric hindrance; planar pyrazole ring with dihedral angles influencing crystal packing. Estimated from analogs
1-(4-tert-Butyl-benzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1: 4-tert-butyl-benzyl; 3: phenyl; 5: COOH C₂₁H₂₂N₂O₂ 334.42 Bulky tert-butyl group increases hydrophobicity; dihedral angles between pyrazole and phenyl rings: 18.80° (phenyl) and 77.13° (tert-butyl-benzyl). Carboxylate group inclined at 8.51° relative to pyrazole.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8) 1: 4-methoxyphenyl; 3: methyl; 5: COOH C₁₂H₁₂N₂O₃ 232.24 Para-methoxy group reduces steric hindrance; methyl at position 3 simplifies synthesis.
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 1: 3-chlorophenyl; 3: N-methylcarboxamide; 5: methoxy C₁₂H₁₂ClN₃O₂ 281.70 Chlorine atom enhances electronegativity; carboxamide group improves solubility.
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-57-2) 1: phenyl; 3: COOH; 5: methyl C₁₁H₁₀N₂O₂ 202.21 Lack of methoxy group reduces steric bulk; methyl at position 5 may affect ring planarity.

Biological Activity

1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-04-8) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure

The molecular formula of this compound is C17H14N2O3, with a molecular weight of 294.31 g/mol. The structure features a pyrazole ring substituted with phenyl and methoxy groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : The compound demonstrated IC50 values ranging from 2.43 to 14.65 μM in inhibiting cell growth, indicating potent activity against these cancer types .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2312.43 – 7.84
HepG24.98 – 14.65

This compound has been identified as a microtubule-destabilizing agent, which is crucial for inducing apoptosis in cancer cells. Studies showed that at concentrations of 20 μM, it inhibited microtubule assembly by approximately 40% to 52% .

The mechanism through which this compound exerts its anticancer effects involves inducing apoptosis and disrupting the cell cycle:

  • Apoptosis Induction : At concentrations as low as 1 μM, morphological changes indicative of apoptosis were observed, alongside enhanced caspase-3 activity at higher concentrations (10 μM) .
  • Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, leading to increased cell death.

Other Biological Activities

Beyond its anticancer properties, pyrazole derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation markers in various models .

Case Studies

A notable study evaluated a series of pyrazole derivatives for their biological activities, including the compound . The findings indicated that modifications to the phenyl and methoxy groups significantly influenced the biological efficacy of these compounds .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition in various cancer cell lines
AntimicrobialPotential effectiveness against bacterial strains
Anti-inflammatoryReduction in inflammatory markers in vitro

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions. For example, using Pd(PPh₃)₄, aryl boronic acids, and K₃PO₄ in degassed DMF/water mixtures under reflux .
  • Step 2: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
    Key Considerations:
  • Reaction temperature (80–100°C) and solvent choice (DMF for Pd catalysis) critically affect coupling efficiency.
  • Purification via column chromatography or recrystallization ensures high purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxyphenyl vs. phenyl groups) and ester-to-acid conversion .
  • IR Spectroscopy: Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated for C₁₇H₁₄N₂O₃: 294.10 g/mol) .
  • Melting Point Analysis: Consistency with literature values (e.g., 144–145°C for analogous pyrazole-carboxylic acids) confirms purity .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and biological targets of this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s aromatic and carboxylic acid moieties .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogs to predict IC₅₀ values .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-carboxylic acid derivatives?

Methodological Answer:

  • Systematic SAR Studies: Synthesize derivatives with controlled variations (e.g., substituents at positions 1, 3, and 5) and test against standardized assays (e.g., kinase inhibition) .
  • Meta-Analysis: Compare data across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95%) .
  • Crystallography: Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What challenges arise in regioselective functionalization of the pyrazole ring, and how are they addressed?

Methodological Answer:

  • Challenge: Competing reactivity at N1 vs. C3/C5 positions due to electron-withdrawing groups (e.g., carboxylic acid).
  • Solutions:
    • Use protecting groups (e.g., methyl esters) to temporarily block the carboxylic acid during alkylation or halogenation .
    • Employ directing groups (e.g., methoxyphenyl) to favor electrophilic substitution at specific sites .
    • Optimize catalysts (e.g., CuI for Ullman coupling) to enhance selectivity .

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